(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFNO2S/c22-19-4-1-5-20(23)18(19)14-26-16-9-6-15(7-10-16)8-11-21(25)24-13-17-3-2-12-27-17/h1-12H,13-14H2,(H,24,25)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWKNVORHLFMEP-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyl Ether: The reaction between 2-chloro-6-fluorobenzyl alcohol and 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form the benzyl ether intermediate.
Knoevenagel Condensation: The benzyl ether intermediate undergoes a Knoevenagel condensation with thienylmethylamine and acrylonitrile in the presence of a base like piperidine to form the propenamide moiety.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the propenamide moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C22H16ClFNO2
- Molecular Weight : 416.3 g/mol
- IUPAC Name : (2E)-3-(4-chloroanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one
The structure includes a propene amide backbone with various substituents that enhance its biological activity.
Anticonvulsant Activity
One of the notable applications of this compound is its potential anticonvulsant properties. Similar compounds in the cinnamamide class have demonstrated effectiveness in various seizure models. For instance, studies have shown that derivatives with specific substitutions can significantly reduce seizure frequency and severity in animal models, suggesting that (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide may exhibit similar properties.
Case Study :
A study on related cinnamamide derivatives indicated that modifications to the phenyl ring and olefin linker influenced their anticonvulsant activity, with some exhibiting protective indices comparable to established antiseizure medications .
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Research has indicated that compounds containing similar functional groups can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of halogenated phenyl groups often correlates with enhanced cytotoxicity against various cancer cell lines.
Case Study :
In vitro studies have shown that related compounds can inhibit proliferation in breast cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation .
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases, and compounds similar to this compound have been evaluated for their anti-inflammatory properties. Preliminary data suggest that these compounds can modulate inflammatory cytokines, potentially offering therapeutic benefits for conditions like arthritis.
Case Study :
Research involving analogs of this compound has demonstrated a reduction in pro-inflammatory markers in animal models, indicating a promising avenue for further exploration in inflammatory disease management .
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of α,β-unsaturated enamides, which are explored for their pharmacological and material science applications. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Note: The molecular formula of the target compound is inferred to be similar to , with the thiophen-2-ylmethyl group replacing the 4-methoxyphenyl substituent.
Key Structural and Functional Differences
Thiophene rings are known for their metabolic stability and role in kinase inhibition . The hydrazide derivative replaces the amide bond with a hydrazone linkage, altering electronic properties and increasing molecular weight (436.91 vs. ~410 g/mol).
Halogenated Benzyl Ether :
- The (2-chloro-6-fluorophenyl)methoxy group is conserved across all analogs. This electron-withdrawing substituent likely stabilizes the enamide system and influences binding affinity to hydrophobic pockets in target proteins .
Biological Activity Implications: Compounds with morpholine (e.g., ) or dimethylamino groups (e.g., ) exhibit improved solubility and bioavailability due to their polar nature. The target compound’s thiophene group may balance lipophilicity and aromatic interactions. Thioamide analogs (e.g., ) differ in their hydrogen-bonding capacity and coordination chemistry, which could affect mechanisms of action compared to enamides.
Biological Activity
The compound (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.27 g/mol. The structure features a thiophene ring , a chloro-substituted fluorophenyl group , and a methoxyphenyl moiety , which contribute to its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Effects : Compounds with similar functional groups have shown significant anticancer properties against various cell lines.
- Antimicrobial Activity : Thiophene derivatives are known for their antimicrobial properties, which may extend to this compound.
- Enzyme Inhibition : The ability of such compounds to inhibit specific enzymes has been documented, particularly in the context of cancer and inflammation.
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may interact with enzymes involved in cancer progression or inflammatory pathways, potentially modulating their activity.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Receptor Interaction : The compound's structural features suggest potential interactions with various cellular receptors, influencing signaling pathways.
Anticancer Activity
A study examining related thiophene derivatives reported significant anticancer activity against human colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) cell lines. The compounds demonstrated IC50 values indicating effective inhibition of cell proliferation, suggesting that our compound may share similar properties .
Antimicrobial Activity
Thiophene derivatives have been documented to possess antimicrobial properties. For instance, a related compound showed effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that this compound could also exhibit similar antimicrobial effects.
Q & A
Q. How can reaction conditions be optimized for synthesizing (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide with high yield and purity?
Methodological Answer:
- Temperature Control : Maintain reaction temperatures between -40°C and 20°C during critical steps (e.g., coupling reactions) to avoid side-product formation. Lower temperatures (-40°C) are essential for regioselective sulfonylation .
- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for coupling steps to enhance solubility and minimize hydrolysis. Methanol is preferred for quenching reactions .
- Catalysts/Reagents : Employ TMSOTf (trimethylsilyl triflate) or NIS (N-iodosuccinimide) for efficient activation of intermediates. Triethylamine is critical for neutralizing acidic byproducts .
- Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. What analytical techniques are most reliable for confirming the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., fluorine and chlorine signals at δ 160–165 ppm for -NMR; thiophene protons at δ 6.8–7.5 ppm) .
- HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z ~440–450) .
- FT-IR : Confirm carbonyl (C=O stretch at ~1650–1700 cm) and aromatic C-H stretches (3000–3100 cm) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound against cancer cell lines?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., EGFR or PARP). Focus on the thiophene-methyl group and fluorophenyl moiety for binding affinity .
- QSAR Modeling : Train models on datasets of thiadiazole derivatives with known IC values to predict anticancer activity. Key descriptors include logP (lipophilicity) and polar surface area .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond persistence .
Q. How can conflicting NMR data from synthetic intermediates be resolved?
Methodological Answer:
- Isotopic Labeling : Use - and -labeled precursors to trace fluorine and carbon environments in ambiguous signals .
- 2D NMR : Employ HSQC and HMBC to correlate protons with adjacent carbons, resolving overlaps (e.g., distinguishing methoxy protons from aromatic signals) .
- Paramagnetic Shift Reagents : Add Eu(fod) to split overlapping aromatic proton signals .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
Methodological Answer:
- Prodrug Design : Modify the thiophene-methyl group with acetyl or PEGylated moieties to reduce first-pass metabolism .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) during pharmacokinetic assays to prolong half-life .
- Stability Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and liver microsomes. Optimize using deuterated analogs to slow metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
